Biochemical Equipotency Across EGFR, HER2, and HER3
In cell-free biochemical assays, sapitinib inhibits EGFR, HER2, and HER3 phosphorylation with IC50 values of 4 nM, 3 nM, and 4 nM respectively, demonstrating a balanced, equipotent three-target pharmacodynamic profile [1]. In contrast, gefitinib selectively inhibits EGFR (IC50 ~33 nM) with negligible HER2 or HER3 activity, while lapatinib inhibits EGFR (IC50 ~10.8 nM) and HER2 (IC50 ~9.2 nM) but lacks meaningful HER3 activity . The equipotent inhibition of HER3 by sapitinib is mechanistically critical because HER3 serves as the primary activator of the PI3K/Akt survival pathway in ErbB-driven cancers—a signaling axis not directly addressed by either gefitinib or lapatinib [1]. This three-target biochemical profile corresponds to distinct cellular pharmacodynamic effects: in ligand-stimulated MCF-7 cells, sapitinib inhibited EGF-induced EGFR phosphorylation with IC50 = 4 nM, heregulin-induced HER2 phosphorylation with IC50 = 3 nM, and heregulin-induced HER3 phosphorylation with IC50 = 4 nM, demonstrating that the biochemical equipotency translates directly to receptor-level inhibition in intact cells [1].
| Evidence Dimension | Biochemical IC50 for EGFR, HER2, and HER3 kinase inhibition (phosphorylation) |
|---|---|
| Target Compound Data | EGFR IC50 = 4 nM; HER2 IC50 = 3 nM; HER3 IC50 = 4 nM (cell-free assay; phosphorylation inhibition in MCF-7 and KB cells) |
| Comparator Or Baseline | Gefitinib: EGFR IC50 ~33 nM (cell-free), no significant HER2/HER3 activity. Lapatinib: EGFR IC50 ~10.8 nM, HER2 IC50 ~9.2 nM (cell-free), no HER3 activity |
| Quantified Difference | Sapitinib is the only agent providing sub-5 nM equipotent inhibition of all three targets; lapatinib has approximately 2.7-fold (EGFR) and 3.1-fold (HER2) higher IC50 values and lacks HER3 activity; gefitinib is >8-fold less potent on EGFR and lacks HER2/HER3 activity |
| Conditions | Isolated kinase domains and cell-based phosphorylation assays (KB cells for EGFR; MCF-7 cells for HER2 and HER3); reported in Hickinson et al. Clin Cancer Res 2010 [1]; gefitinib and lapatinib comparator IC50 values from Selleckchem cell-free assay product data |
Why This Matters
Procurement decisions for pan-ErbB pathway interrogation require a single compound that simultaneously blocks all three signaling nodes at near-identical concentrations; substituting gefitinib or lapatinib leaves HER3-mediated PI3K/Akt survival signaling intact, producing fundamentally different biology in models of acquired drug resistance, endocrine resistance, and HER-ligand-driven tumor growth.
- [1] Hickinson DM, et al. Clin Cancer Res. 2010;16(4):1159-69. PMID: 20145185. View Source
